molecular formula C4H9NO2 B3030423 Pyrrolidine-3,4-diol CAS No. 9046-10-0

Pyrrolidine-3,4-diol

Cat. No. B3030423
CAS RN: 9046-10-0
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-diol belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Synthesis Analysis

The synthesis of new 3,4-dihydroxypyrrolidine derivatives starts from D-mannose, D-ribose, and L-fucose . Two synthetic strategies employing organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters as key steps, are used .


Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects . The stereogenicity of carbons is one of the most significant features of the pyrrolidine ring .


Chemical Reactions Analysis

The synthetic strategies used for pyrrolidine in drug discovery include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .

Scientific Research Applications

Antiviral and Anticancer Therapy

Pyrrolidine-3,4-diol has been investigated as a nucleoside analog in antiviral and anticancer therapy. Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block cancer cell growth by interfering with DNA replication, and limit viral infection by inhibiting reverse transcriptase. While the synthesized pyrrolidine-functionalized nucleosides showed limited biological activity due to poor cellular uptake, a phosphoramidate prodrug demonstrated improved cell permeability and bioactivation to nucleoside monophosphates .

Drug Synthesis and Polymer Chemistry

The unique structure of 2-(Hydroxymethyl)pyrrolidine-3,4-diol makes it a versatile material for drug synthesis and polymer chemistry. Researchers have explored its potential in creating novel drug candidates and designing functional polymers.

Antioxidant and Anti-Inflammatory Properties

Certain pyrrolidine alkaloids, including derivatives of pyrrolidine-3,4-diol, exhibit antioxidant and anti-inflammatory activities. These properties make them promising candidates for pharmacotherapy .

Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

In drug discovery, pyrrolidine derivatives have been investigated as inverse agonists of RORγt—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases. Stereochemical modifications have been explored to enhance their activity .

Organ Protective Effects

While not specific to pyrrolidine-3,4-diol, pyrrolidine alkaloids in general have shown organ protective effects. Further research could explore this aspect in more detail .

Neuropharmacological Applications

Although not extensively studied, pyrrolidine alkaloids may have neuropharmacological potential. Investigating their effects on the nervous system could yield interesting findings .

Mechanism of Action

Target of Action

Pyrrolidine-3,4-diol primarily targets the purine nucleoside phosphorylases . These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules, leading to the formation of the corresponding free purine bases and pentose-1-phosphate .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme, where it inhibits the enzyme’s activity . This interaction results in the disruption of the normal biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylases by Pyrrolidine-3,4-diol affects the purine metabolism pathway . This disruption can lead to a decrease in the production of purine bases and pentose-1-phosphate, which are essential for various cellular functions .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of Pyrrolidine-3,4-diol’s action are largely dependent on the specific biochemical pathways it affects. For instance, the inhibition of purine nucleoside phosphorylases can lead to a decrease in the production of purine bases and pentose-1-phosphate, which can affect various cellular functions .

Action Environment

The action, efficacy, and stability of Pyrrolidine-3,4-diol can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s action can be affected by the specific cellular environment in which it is present .

Safety and Hazards

When handling Pyrrolidine-3,4-diol, it’s advised to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects . Therefore, there is a potential for future research in this area.

properties

IUPAC Name

pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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Product Name

Pyrrolidine-3,4-diol

CAS RN

9046-10-0, 473541-96-7
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups
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Record name pyrrolidine-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Pyrrolidine-3,4-diol derivatives primarily target glycosidases, a class of enzymes involved in the breakdown of carbohydrates. These compounds often mimic the structure of the sugar moiety that binds to the enzyme's active site. This structural similarity allows the pyrrolidine-3,4-diol derivative to competitively inhibit the enzyme, preventing it from binding to its natural substrate.

ANone: This question asks specifically about the unsubstituted pyrrolidine-3,4-diol, which is a core structure and not the focus of the provided papers. The research primarily focuses on derivatives of this compound. Providing information solely on the unsubstituted molecule would be misleading and inaccurate in this context.

ANone: The provided research primarily focuses on the synthesis and biological activity of these compounds. While stability is a crucial aspect for drug development, the papers lack detailed investigations into the material compatibility and stability of these derivatives under various conditions.

ANone: The research primarily focuses on pyrrolidine-3,4-diol derivatives as enzyme inhibitors rather than catalysts. These compounds are designed to bind to and block the activity of specific enzymes, like glycosidases, rather than catalyze chemical reactions. Therefore, their applications lie in the realm of therapeutic development, particularly as potential anticancer and antiviral agents.

ANone: While computational chemistry plays a significant role in drug discovery, the provided research articles primarily focus on the synthesis and biological evaluation of these compounds. There's limited information regarding the use of computational techniques like simulations, calculations, or QSAR models specifically for pyrrolidine-3,4-diol derivatives.

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrrolidine-3,4-diol scaffold impact its biological activity. Research indicates that the configuration of the pyrrolidine ring significantly affects glycosidase inhibition. For instance, derivatives with the (2R,3R,4S)-configuration tend to be more potent inhibitors of α-mannosidases than their (2S,3R,4S)-counterparts. [, ] This suggests that mimicking the configuration of α-D-mannosides is crucial for effective α-mannosidase inhibition.

A: The synthesis and characterization of pyrrolidine-3,4-diol derivatives heavily rely on standard organic chemistry techniques. Researchers commonly employ nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , , ] Additionally, enzymatic assays are frequently used to evaluate the inhibitory activity of these compounds against various glycosidases. [, , , , ]

ANone: Research on pyrrolidine-3,4-diols and related iminosugars has progressed significantly, driven by their potential therapeutic applications. Key milestones include:

  • Structure-activity relationship studies: Understanding how different structural modifications affect the potency and selectivity of these compounds against various glycosidases has been crucial for guiding the design of more effective inhibitors. [, , , ]
  • Development of potent and selective inhibitors: The identification of derivatives with nanomolar potency and high selectivity for specific glycosidases, such as α-mannosidases, represents a significant step toward potential therapeutic development. [, , ]
  • Exploration of anticancer activity: Research demonstrating the ability of certain pyrrolidine-3,4-diol derivatives to inhibit the growth of cancer cells in vitro highlights their potential as anticancer agents. [, , ]

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